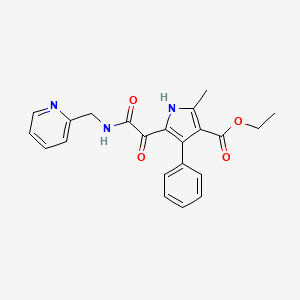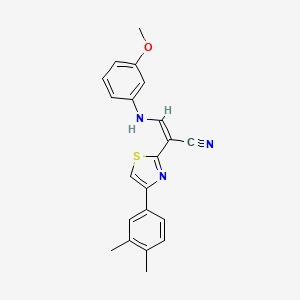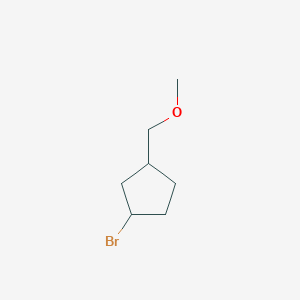
2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
While the exact molecular structure of “2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide” is not available, we can infer some information from similar compounds. For example, “2-(4-Bromo-1H-pyrazol-1-yl)ethanol” has a molecular formula of C5H7BrN2O and “2-(4-Bromo-1H-pyrazol-1-yl)propanenitrile” has a molecular formula of C6H6BrN3 .Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Synthesis : A study by Bonacorso et al. (2011) describes the synthesis of various succinyl-spaced pyrazoles, highlighting the process of regioselective cyclocondensation reactions. This process is significant for the synthesis of derivatives related to 2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide (Bonacorso et al., 2011).
- Proton Transfer Mechanisms : Vetokhina et al. (2012) explored the photoinduced tautomerization in pyrazolylpyridines, providing insights into different proton transfer mechanisms in these compounds, which can be relevant for understanding the behavior of this compound (Vetokhina et al., 2012).
Biological and Medicinal Applications
- Anticancer and Antimicrobial Activity : A. Viji et al. (2020) conducted a study on a related molecule, analyzing its potential for antimicrobial activity. The research includes molecular docking to identify interactions with different proteins, which could be relevant for the investigation of this compound in biological contexts (A. Viji et al., 2020).
- Antimicrobial Agents : Abdel-Wahab et al. (2017) synthesized novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, demonstrating good antimicrobial activities. These findings suggest the potential of pyrazole derivatives, including this compound, in antimicrobial applications (Abdel-Wahab et al., 2017).
Crystal Structure and Molecular Analysis
- Molecular Structure Characterization : Plutenko et al. (2022) focused on the crystal structure analysis of a similar compound, shedding light on the possible molecular configuration and interaction patterns of this compound (Plutenko et al., 2022).
- Complexation with Metals : Research by Malinkin et al. (2012) on zinc(II) complexes with asymmetric pyrazoles can inform about the coordination chemistry of pyrazole derivatives, which could be extrapolated to this compound (Malinkin et al., 2012).
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O/c1-4(6(12)10-8)11-3-5(7)2-9-11/h2-4H,8H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTGTGQGMPEUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3006881.png)



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3006888.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B3006891.png)
![2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3006892.png)

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3006895.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3006898.png)

